Z-Dehydro-Ala-OMe
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Dehydro-Ala-OMe can be synthesized through various methods. One common synthetic route involves the reaction of dehydroalanine with benzyl chloroformate (Cbz-Cl) in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or tetrahydrofuran
Catalyst/Base: Triethylamine or pyridine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle higher volumes of reactants
Purification: Techniques like crystallization or chromatography to achieve high purity levels
Quality Control: Rigorous testing to ensure the product meets industry standards
Chemical Reactions Analysis
Types of Reactions: Z-Dehydro-Ala-OMe undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide
Reduction: Reduction to amino acids using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Sodium borohydride, methanol, room temperature
Substitution: Alkyl halides, organic solvents, elevated temperatures
Major Products:
Oxidation: Oxidized derivatives of this compound
Reduction: Amino acid derivatives
Substitution: Substituted dehydroalanine esters
Scientific Research Applications
Z-Dehydro-Ala-OMe has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Z-Dehydro-Ala-OMe involves its interaction with various molecular targets and pathways. It acts as a reactive intermediate in peptide synthesis, facilitating the formation of peptide bonds. The compound’s reactivity is attributed to the presence of the dehydroalanine moiety, which can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
Z-Asp-OMe: Another amino acid derivative used in peptide synthesis.
Boc-Ala-OMe: A protected alanine ester used in organic synthesis.
Z-Thr-OMe: A threonine derivative used in peptide synthesis.
Uniqueness: Z-Dehydro-Ala-OMe is unique due to its dehydroalanine moiety, which imparts distinct reactivity and makes it a valuable intermediate in peptide synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFUIEDYPRMRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393314 | |
Record name | Z-Dehydro-Ala-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-17-7 | |
Record name | Z-Dehydro-Ala-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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